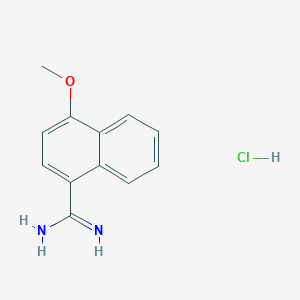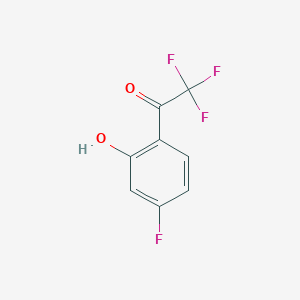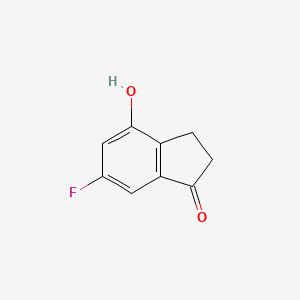
4-Methoxy-naphthalene-1-carboxamidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-naphthalene-1-carboxamidine hydrochloride is an organic compound with the molecular formula C12H13ClN2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 4-position and a carboxamidine group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-naphthalene-1-carboxamidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-1-naphthoic acid.
Amidation: The carboxylic acid group of 4-methoxy-1-naphthoic acid is converted to a carboxamidine group through a reaction with an appropriate amidine reagent under acidic conditions.
Hydrochloride Formation: The resulting carboxamidine compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include:
Temperature Control: Maintaining optimal temperatures to facilitate the reaction while preventing decomposition.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
4-Methoxy-naphthalene-1-carboxamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamidine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: 4-Hydroxy-naphthalene-1-carboxamidine hydrochloride.
Reduction: 4-Methoxy-naphthalene-1-amine.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
4-Methoxy-naphthalene-1-carboxamidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 4-Methoxy-naphthalene-1-carboxamidine hydrochloride involves its interaction with specific molecular targets. The carboxamidine group can form hydrogen bonds with biological molecules, influencing their function. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-Methoxy-1-naphthoic acid: A precursor in the synthesis of 4-Methoxy-naphthalene-1-carboxamidine hydrochloride.
4-Methoxy-1-naphthol: Another derivative of naphthalene with a hydroxyl group instead of a carboxamidine group.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a carboxamidine group on the naphthalene ring
特性
IUPAC Name |
4-methoxynaphthalene-1-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11;/h2-7H,1H3,(H3,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQSEVJXBYARPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(2-Bromo-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B8185038.png)





![2-[(1S)-1-azaniumylethyl]benzoate](/img/structure/B8185111.png)




